molecular formula C15H15NO5S B2896254 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide CAS No. 515126-03-1

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2896254
CAS No.: 515126-03-1
M. Wt: 321.35
InChI Key: BYEQTXCRDUUFOQ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene core substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further substituted with a methyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety, a sulfone-containing heterocycle.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-16(11-6-7-22(19,20)9-11)14(17)12-8-10-4-2-3-5-13(10)21-15(12)18/h2-5,8,11H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEQTXCRDUUFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromene Core Formation

The 2-oxo-2H-chromene-3-carboxylic acid precursor is synthesized via Knoevenagel condensation between salicylaldehyde derivatives and diethyl malonate under acidic conditions (Scheme 1). Yields exceeding 70% are reported using ethanol reflux with catalytic piperidine.

Critical Parameters :

  • Temperature: 80–100°C
  • Solvent: Ethanol > DMF (due to byproduct formation in polar aprotic solvents)
  • Catalyst: Piperidine (0.5–1 eq.)

Carboxamide Functionalization

The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride (2 eq., 0°C to RT), followed by reaction with N-methyltetrahydrothiophene-3-amine-1,1-dioxide. Key considerations include:

Step Reagent/Condition Yield (%) Purity (HPLC)
Acylation SOCl₂, CH₂Cl₂, 0°C → RT 92 98.5
Amidation Amine (1.2 eq.), Et₃N (2 eq.), THF, 40°C 78 97.2

Data compiled from

The amidation step requires strict moisture control to prevent hydrolysis of the acyl chloride intermediate.

Tetrahydrothiophene-1,1-Dioxide Synthesis

The tetrahydrothiophene-1,1-dioxide moiety is prepared via oxidation of tetrahydrothiophene using hydrogen peroxide (30%) in acetic acid at 50°C for 12 h. Alternative oxidants like m-CPBA resulted in lower yields (58% vs. 85% with H₂O₂).

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 3.15–3.45 (m, 4H, SO₂CH₂), 2.95 (s, 3H, NCH₃)
  • IR : 1325 cm⁻¹ (asymmetric SO₂), 1140 cm⁻¹ (symmetric SO₂)

Coupling Strategies and Optimization

Nucleophilic Acyl Substitution

Direct coupling of pre-formed tetrahydrothiophene sulfone with chromene-3-carbonyl chloride achieves moderate yields (65–70%) but requires excess amine (1.5 eq.) to drive the reaction.

Mitsunobu Reaction

An alternative approach employs Mitsunobu conditions (DIAD, PPh₃) to couple chromene-3-carboxylic acid with the sulfonated amine. This method improves stereochemical control but reduces yield to 55% due to competing side reactions.

Purification and Analytical Methods

Purification Protocol :

  • Solvent Extraction : Dichloromethane/water partition to remove unreacted amine.
  • Column Chromatography : Silica gel, ethyl acetate/hexane (3:7 → 1:1 gradient).
  • Recrystallization : Ethanol/water (4:1) yields needle-like crystals suitable for XRD.

HPLC Conditions :

  • Column: C18, 5 μm, 4.6 × 150 mm
  • Mobile Phase: Acetonitrile/0.1% H₃PO₄ (55:45)
  • Retention Time: 8.2 min

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Acylation-Amidation High scalability Moisture sensitivity 78
Mitsunobu Stereoselectivity Costly reagents 55
One-Pot Reduced steps Complex optimization 62

Data synthesized from

Challenges and Mitigation Strategies

  • Sulfone Stability : Degradation observed above 150°C necessitates low-temperature reactions.
  • Regioselectivity : Use of bulky bases (e.g., DIPEA) suppresses N-alkylation side products.
  • Solvent Selection : THF outperforms DMF in minimizing chromene ring oxidation.

Industrial-Scale Considerations

Patent EP2382205B1 highlights continuous flow reactors for the amidation step, achieving 90% conversion with residence times <30 min. Key parameters:

  • Pressure: 2 bar
  • Temperature: 50°C
  • Catalyst: Immobilized lipase (reusable for 5 cycles)

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfone derivatives, dihydro derivatives, and substituted oxochromene carboxamides. These products can have distinct physical and chemical properties, making them useful in various applications .

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The dioxothiolan ring can interact with thiol groups in proteins, leading to the modulation of enzyme activity. The oxochromene moiety can intercalate with DNA, affecting gene expression and cell proliferation. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

  • Molecular Formula: C23H23NO5S
  • Key Features :
    • Substitution at the chromene 2-position (vs. 3-position in the target compound).
    • Additional 7-methyl and 4-methylbenzyl groups.
  • The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) is retained, suggesting similar metabolic stability to the target compound .

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

  • Molecular Formula: C19H17NO4
  • Key Features :
    • 4-Methoxyphenethyl substituent on the carboxamide.
    • Lacks the sulfone group but includes a methoxy group.
  • Implications : The methoxy group may improve solubility in polar solvents compared to the sulfone-containing analogs. Phenethyl substituents are associated with enhanced binding to aromatic receptors, suggesting divergent biological targets .

7-Methoxy-N-[4-(1-methylethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

  • Molecular Formula: C20H19NO4
  • Key Features :
    • 7-Methoxy and 4-isopropylphenyl substituents.
  • Implications : The isopropyl group increases steric bulk, which may hinder binding to flat enzymatic pockets. The methoxy group at position 7 could modulate electronic effects on the chromene core, altering reactivity .

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxo-2H-chromene-3-carboxamide

  • Molecular Formula : C19H14N2O3S
  • Key Features: Benzothiophene core substituted with a cyano group and tetrahydro ring.
  • The benzothiophene core may confer distinct pharmacokinetic properties compared to coumarin-based analogs .

Crystallographic Analysis

Tools like SHELX , Mercury , and ORTEP-3 are critical for resolving molecular conformations. For example, the sulfone group in the target compound may adopt specific orientations in the crystal lattice, influencing packing density and solubility.

Q & A

Q. What are the critical steps and conditions for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including:
  • Step 1 : Formation of the chromene-carboxamide core via condensation of substituted coumarin derivatives with activated carbonyl intermediates under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Step 2 : Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl moiety using sulfonation and cyclization reactions under inert atmospheres (N₂/Ar) .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the final compound (>95% purity) .
    Key Controls : Monitor reaction progress with TLC/LC-MS; optimize stoichiometry to minimize byproducts like unreacted sulfone intermediates .

Q. Which analytical techniques are most effective for characterizing structural and purity aspects of this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • ¹H/¹³C NMR : Assign peaks for the chromene carbonyl (δ ~160–165 ppm), tetrahydrothiophene sulfone (δ ~110–115 ppm for S=O), and methylamide protons (δ ~2.8–3.2 ppm) .
  • HRMS : Validate molecular weight (e.g., theoretical vs. observed m/z) .
  • Purity Assessment :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time consistency indicates purity .
  • Elemental Analysis : Confirm C/H/N/S ratios within 0.3% of theoretical values .

Q. What initial biological screening approaches are recommended for evaluating its bioactivity?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, PI3K) or proteases using fluorogenic substrates .
  • Antimicrobial Activity : Test MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • Core Modifications :
  • Vary substituents on the chromene ring (e.g., electron-withdrawing groups at position 6) to assess impact on bioactivity .
  • Replace the tetrahydrothiophene sulfone with other heterocycles (e.g., morpholine, piperazine) to study solubility and target affinity .
  • Assay Design :
  • Use parallel synthesis to generate analogs; test in standardized enzyme inhibition or cell viability assays .
  • Correlate logP values (HPLC-derived) with membrane permeability using Caco-2 cell models .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling :
  • Measure plasma half-life (t₁/₂) and bioavailability in rodent models; compare with in vitro metabolic stability (e.g., liver microsomes) .
  • Target Engagement Studies :
  • Use PET imaging with radiolabeled analogs to verify target binding in vivo .
  • Data Normalization :
  • Account for protein binding effects (e.g., equilibrium dialysis) to adjust in vitro IC₅₀ values for in vivo relevance .

Q. How can computational methods identify potential molecular targets for this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against databases (e.g., PDB, ChEMBL) using software like AutoDock Vina; prioritize targets with binding energy ≤ -8.0 kcal/mol .
  • Molecular Dynamics (MD) Simulations :
  • Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to assess stability of binding poses .
  • Phylogenetic Analysis : Compare target homology across species to predict cross-reactivity .

Key Considerations for Researchers

  • Scalability Challenges : Transitioning from milligram to gram-scale synthesis may require switching from batch to continuous flow reactors to maintain yield .
  • Metabolic Stability : Incorporate deuterium at labile positions (e.g., methylamide) to enhance in vivo half-life .
  • Toxicity Profiling : Use zebrafish models for rapid assessment of hepatotoxicity and cardiotoxicity .

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